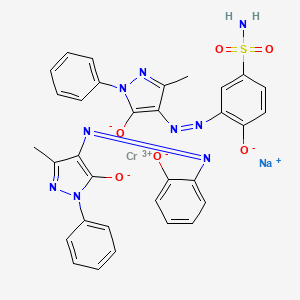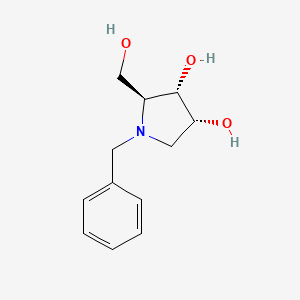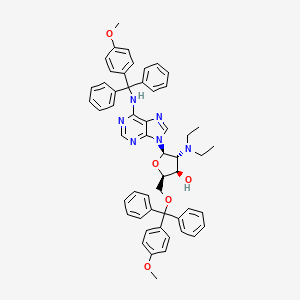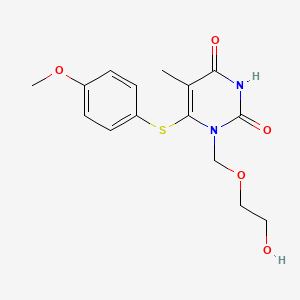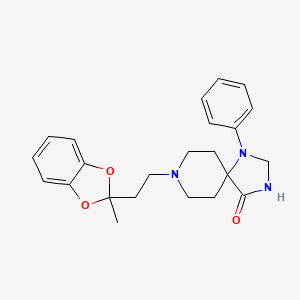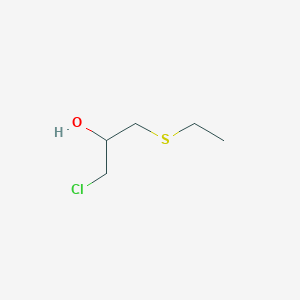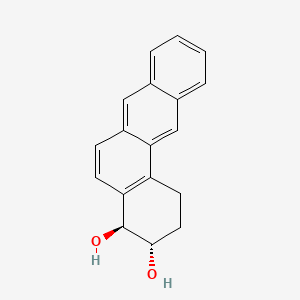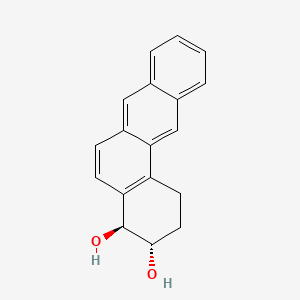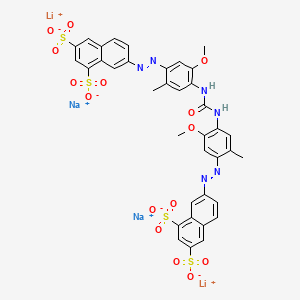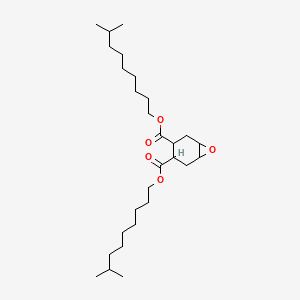
7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester is a chemical compound with the molecular formula C44H78O7. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is used in various industrial applications due to its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester typically involves the reaction of 7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid with isodecyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and coatings due to its chemical stability.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester involves its interaction with molecular targets through its ester and oxirane groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The specific pathways involved depend on the context of its application, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo(4.1.0)heptyl methyl ester
- 7-Oxabicyclo(4.1.0)heptan-2-one
Uniqueness
7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester is unique due to its specific ester groups and the presence of an oxirane ring. These structural features confer distinct chemical properties, such as reactivity and stability, making it suitable for various applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
26401-41-2 |
|---|---|
Molekularformel |
C28H50O5 |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
bis(8-methylnonyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate |
InChI |
InChI=1S/C28H50O5/c1-21(2)15-11-7-5-9-13-17-31-27(29)23-19-25-26(33-25)20-24(23)28(30)32-18-14-10-6-8-12-16-22(3)4/h21-26H,5-20H2,1-4H3 |
InChI-Schlüssel |
QUCSUPGVEFBICW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCOC(=O)C1CC2C(O2)CC1C(=O)OCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



